rac-(1s,3s)-3-amino-1,3-dimethylcyclobutan-1-ol hydrochloride, trans
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Overview
Description
Rac-(1s,3s)-3-amino-1,3-dimethylcyclobutan-1-ol hydrochloride, trans is an interesting compound with various applications across several fields, including chemistry, biology, and medicine. Its structure features a cyclobutane ring with amino and hydroxyl groups attached, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1s,3s)-3-amino-1,3-dimethylcyclobutan-1-ol hydrochloride, trans typically involves multiple steps:
Formation of the cyclobutane ring: : This can be achieved via [2+2] cycloaddition reactions using appropriate alkenes.
Introduction of amino and hydroxyl groups: : These functional groups are often introduced through functional group interconversion techniques, such as nucleophilic substitution or oxidation-reduction reactions.
Industrial Production Methods
In industrial settings, the compound can be synthesized via a streamlined route focusing on cost-efficiency and high yield. Key steps might include:
Bulk production of starting materials.
Optimizing reaction conditions to ensure maximum yield and purity.
Utilizing catalysts and solvents that enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of reactions, including:
Oxidation: : Can be oxidized to introduce further functional groups or alter the existing ones.
Reduction: : Reduction of certain groups to obtain more reduced forms of the compound.
Substitution: : The amino group can be substituted with other nucleophiles to generate a variety of derivatives.
Common Reagents and Conditions
Oxidation: : Uses reagents like KMnO4 or H2O2 under acidic or basic conditions.
Reduction: : Employs reagents like LiAlH4 or NaBH4.
Substitution: : Uses halides, sulfonates, or other suitable leaving groups along with nucleophiles.
Major Products
Reactions of rac-(1s,3s)-3-amino-1,3-dimethylcyclobutan-1-ol hydrochloride, trans typically yield derivatives that feature modifications on the amino or hydroxyl groups, leading to new and potentially bioactive compounds.
Scientific Research Applications
Chemistry
Synthetic Chemistry: : Used as a chiral building block for the synthesis of more complex molecules.
Analytical Chemistry: : Serves as a reference standard in chromatographic techniques.
Biology and Medicine
Pharmacology: : Investigated for its potential as a therapeutic agent due to its unique structural features.
Biochemistry: : Studied for its interactions with various biomolecules, which can provide insights into new biochemical pathways.
Industry
Material Science: : Explored for its potential use in creating new materials with unique properties.
Catalysis: : Acts as a catalyst or catalyst precursor in various chemical transformations.
Mechanism of Action
The mechanism by which rac-(1s,3s)-3-amino-1,3-dimethylcyclobutan-1-ol hydrochloride, trans exerts its effects often involves:
Molecular targets: : Interactions with specific enzymes or receptors.
Pathways: : Altering biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
(1R,3R)-3-amino-1,3-dimethylcyclobutan-1-ol hydrochloride, trans: : Differentiates by stereochemistry.
(1s,3s)-3-hydroxy-1,3-dimethylcyclobutan-1-ol hydrochloride: : Differs by substituent groups.
Uniqueness
Rac-(1s,3s)-3-amino-1,3-dimethylcyclobutan-1-ol hydrochloride, trans stands out due to its specific functional groups and structural configuration, which imparts unique chemical and biological properties.
This compound truly spans a range of applications and offers exciting possibilities in research and industry. What specific aspect of it intrigues you the most?
Properties
CAS No. |
2229434-05-1 |
---|---|
Molecular Formula |
C6H14ClNO |
Molecular Weight |
151.6 |
Purity |
95 |
Origin of Product |
United States |
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